Home > Products > Screening Compounds P101901 > 4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine - 2640968-07-4

4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Catalog Number: EVT-6579218
CAS Number: 2640968-07-4
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

  • Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits excellent brain penetration, high occupancy rates, and good oral bioavailability in rat studies. [] Preclinical studies suggest that PDM-042 holds therapeutic potential for treating schizophrenia, demonstrating significant antagonism of MK-801-induced hyperlocomotion and attenuation of the conditioned avoidance response (CAR) in rat models relevant to the disorder. [] Additionally, PDM-042 displayed a minimal effect on catalepsy and had no effect on prolactin release or glucose elevation, suggesting a potentially favorable safety profile. []
  • Compound Description: DOV 51892, a pyrazolo-[1,5-a]-pyrimidine derivative, exhibits anxioselective properties, potentially by acting as an agonist at α2 subunit-containing GABAA receptors with low efficacy at α1-containing receptors. [] Electrophysiological studies reveal that DOV 51892 demonstrates significantly higher maximal potentiation of GABA-stimulated currents at α1β2γ2S constructs of the GABAA receptor compared to diazepam. [] In contrast, DOV 51892's efficacy and potency are lower than diazepam at enhancing GABA-stimulated currents in constructs containing α2, α3, or α5 subunits. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A), designed using structure-based drug design and parallel synthetic chemistry. [] It demonstrates favorable in vitro and in vivo pharmacokinetic properties across various species, including humans. [] PF-04447943 elevates central cGMP levels in the brain and cerebrospinal fluid of rodents and has exhibited procognitive effects in several rodent models, alongside synaptic stabilization in an amyloid precursor protein transgenic mouse model. [] Notably, PF-04447943 shows good tolerability in humans and has been confirmed to elevate cGMP levels in the cerebrospinal fluid of healthy volunteers, supporting its potential as a treatment for cognitive disorders. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline dihydrochloride (LDN 193189)

  • Compound Description: LDN 193189 acts as a potent and selective inhibitor of the bone morphogenetic protein (BMP) receptor activin receptor-like kinase 3 (ALK3). [, ] Studies have shown that LDN 193189 effectively blocks SMAD phosphorylation both in vitro and in vivo, leading to enhanced liver regeneration after a partial hepatectomy. [] Mechanistically, LDN 193189 appears to increase serum interleukin-6 levels, stimulate signal transducer and activator of transcription 3 phosphorylation in the liver, and modulate other key factors involved in liver regeneration, such as suppressor of cytokine signaling 3 and p53. [] Importantly, LDN 193189 does not seem to negatively impact liver synthetic or metabolic functions. []

4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

  • Compound Description: DMH2, similar to LDN 193189, exhibits antagonist activity against the BMP receptor ALK3. [] It effectively inhibits SMAD phosphorylation both in vitro and in vivo, thereby promoting liver regeneration following a partial hepatectomy in a manner comparable to LDN 193189. []

7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

  • Compound Description: VU0465350, a novel ALK3 antagonist, demonstrates efficacy in blocking SMAD phosphorylation both in vitro and in vivo. [] As a result of its ALK3 inhibitory activity, VU0465350 promotes enhanced liver regeneration following a partial hepatectomy. []

N-(2-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-fluoro-4-nitrobenzamide ([18F]2)

    • Compound Description: SMI, a pyrazolotriazine derivative, has demonstrated potential antinociceptive and antidepressant effects in mice. [] Pharmacological studies in mice using established models have provided insights into its potential therapeutic properties. []
    • Compound Description: SM3, a pyrazolotriazine derivative structurally similar to SMI, has also shown potential antinociceptive and antidepressant activities in mice. [] This suggests that the subtle structural differences between SM3 and SMI might contribute to differences in their pharmacological profiles, underscoring the importance of structural modifications in drug discovery.

    (2-Phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)(4-(2-(thiophen-2-ylmethylamino) benzoyl)piperazin-1-yl)methanone

    • Compound Description: This compound, an anthranilamide-pyrazolo[1,5-a]pyrimidine conjugate, has demonstrated promising anticancer activity, specifically in cervical cancer cells. [] It induces G2/M cell cycle arrest in HeLa cells and G1 arrest in SiHa cells. [] The compound's mechanism of action involves the activation of p53, a tumor suppressor protein, through nuclear translocation. [] It also promotes mitochondria-mediated apoptosis, indicated by the involvement of p53 target genes like BAX, Bcl2, and p21 (CDKI). [] Furthermore, the compound increases phosphorylated p53 levels, further contributing to apoptosis induction. []

    5-[2-Amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one (Compound 4)

    • Compound Description: This compound is a highly potent and selective inhibitor of PI3Kγ with an IC50 of 0.064 µM in THP-1 cells. [] It exhibits over 700-fold selectivity for PI3Kγ over other class I PI3K isoforms, achieved by targeting the 'selectivity' and 'alkyl-induced' pockets within the ATP binding site of PI3Kγ. []

    4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)

    • Compound Description: PHTPP is a selective antagonist for the estrogen receptor beta (ERβ). [, , ] It has been used to differentiate the roles of ERα and ERβ in various cellular processes. [, , ] For example, PHTPP has been instrumental in demonstrating that the organochlorine pesticide dieldrin's effect on Akt phosphorylation in cortical neurons is mediated by ERβ. []

    1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy) phenol]-1H-pyrazole dihydrochloride (MPP)

    • Compound Description: MPP is a selective antagonist for estrogen receptor alpha (ERα). [, , ] It has been extensively used to elucidate the distinct functions of ERα and ERβ in various cellular processes.

    Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1,5-α]pyrimidin-7(4H)-one-6-carboxylate (Compound 25)

    • Compound Description: Compound 25, a 1,2,4-triazolo[1,5-α]pyrimidine derivative, exhibits promising in vitro and in vivo antihypertensive activity. [] It bears structural similarities to prazosin, a known antihypertensive agent. []

    Properties

    CAS Number

    2640968-07-4

    Product Name

    4-[4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

    IUPAC Name

    4-[4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine

    Molecular Formula

    C18H22N8O

    Molecular Weight

    366.4 g/mol

    InChI

    InChI=1S/C18H22N8O/c1-4-21-26-6-5-19-17(15(1)26)24-9-7-23(8-10-24)16-2-3-20-18(22-16)25-11-13-27-14-12-25/h1-6H,7-14H2

    InChI Key

    KIZWLIJAAXAXST-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5

    Canonical SMILES

    C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.